molecular formula C11H15NO B190111 2-Methyl-2-phenylmorpholine CAS No. 109461-41-8

2-Methyl-2-phenylmorpholine

Cat. No.: B190111
CAS No.: 109461-41-8
M. Wt: 177.24 g/mol
InChI Key: NCMLYFQBONKWAE-UHFFFAOYSA-N
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Description

2-Methyl-2-phenylmorpholine is an organic compound that belongs to the class of morpholine derivatives It is characterized by a six-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-phenylmorpholine typically involves the reaction of phenylmagnesium bromide with 2-methylmorpholine. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The general reaction scheme is as follows:

C6H5MgBr+C4H8NOCH3C6H5C4H8NOCH3+MgBrOH\text{C}_6\text{H}_5\text{MgBr} + \text{C}_4\text{H}_8\text{NOCH}_3 \rightarrow \text{C}_6\text{H}_5\text{C}_4\text{H}_8\text{NOCH}_3 + \text{MgBrOH} C6​H5​MgBr+C4​H8​NOCH3​→C6​H5​C4​H8​NOCH3​+MgBrOH

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of catalytic hydrogenation of phenylmorpholine derivatives. This method ensures high yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: N-oxides.

    Reduction: Secondary amines.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has been investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Research has shown that derivatives of 2-Methyl-2-phenylmorpholine exhibit pharmacological activities, including anti-inflammatory and analgesic properties.

    Industry: It is used as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-2-phenylmorpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor type.

Comparison with Similar Compounds

2-Methyl-2-phenylmorpholine can be compared with other similar compounds, such as:

    Phenmetrazine: A stimulant drug that acts as a norepinephrine-dopamine releasing agent.

    Phendimetrazine: A prodrug of phenmetrazine used as an appetite suppressant.

    Isophenmetrazine: A structural isomer of phenmetrazine with similar stimulant properties.

Uniqueness: this compound is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and pharmacological properties

Biological Activity

2-Methyl-2-phenylmorpholine (CAS Number: 1196994-12-3) is a morpholine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by a morpholine ring substituted with a methyl and a phenyl group, which influences its pharmacological properties. The exploration of its biological activity is crucial for understanding its therapeutic potential, particularly in neurological and psychiatric disorders.

Structure

The chemical structure of this compound can be represented as follows:

C1(C(C2N(C)C)C)C(C)C\text{C}_1(\text{C}(\text{C}_2\text{N}(\text{C})\text{C})\text{C})\text{C}(\text{C})\text{C}

Physical Properties

PropertyValue
Molecular FormulaC11_{11}H15_{15}N
Molecular Weight175.25 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Research indicates that this compound acts as a positive allosteric modulator of the metabotropic glutamate receptor subtype 2 (mGluR2) . This modulation enhances the receptor's response to glutamate, potentially offering therapeutic benefits in conditions characterized by glutamate dysregulation, such as schizophrenia and other psychiatric disorders.

Therapeutic Applications

  • Neurological Disorders : The compound has shown promise in preclinical studies for treating disorders like Parkinson's disease and Huntington's disease by modulating glutamate signaling pathways .
  • Psychiatric Disorders : Its role in enhancing mGluR2 activity suggests potential applications in managing schizophrenia and anxiety disorders .

Case Studies and Research Findings

Several studies have documented the effects of this compound on various biological systems:

  • Study on Glutamate Dysfunction : A study demonstrated that administration of this compound in rodent models resulted in significant reductions in glutamate levels, correlating with improved behavioral outcomes in models of anxiety .
  • Behavioral Analysis : Another investigation highlighted its ability to reduce psychotic symptoms in animal models mimicking schizophrenia, supporting its potential use as an adjunct therapy for antipsychotic medications .

Comparison with Other Compounds

The following table compares the biological activities of this compound with other known compounds acting on mGluR receptors:

CompoundMechanism of ActionTherapeutic Area
This compoundPositive allosteric modulatorNeurological/Psychiatric
Pomaglumetad methionilmGluR2 antagonistSchizophrenia
LY354740mGluR2 agonistAnxiety Disorders

Properties

IUPAC Name

2-methyl-2-phenylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-11(9-12-7-8-13-11)10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCMLYFQBONKWAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCCO1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10388922
Record name 2-methyl-2-phenylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109461-41-8
Record name 2-methyl-2-phenylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-2-phenylmorpholine
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